3-(S)-(3-Fluorobenzyl)-pyrrolidine
Description
Properties
Molecular Formula |
C11H14FN |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
(3S)-3-[(3-fluorophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C11H14FN/c12-11-3-1-2-9(7-11)6-10-4-5-13-8-10/h1-3,7,10,13H,4-6,8H2/t10-/m1/s1 |
InChI Key |
NCVRSFIRKVTHDU-SNVBAGLBSA-N |
Isomeric SMILES |
C1CNC[C@H]1CC2=CC(=CC=C2)F |
Canonical SMILES |
C1CNCC1CC2=CC(=CC=C2)F |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
- Neuronal Nitric Oxide Synthase Inhibition : Research indicates that pyrrolidine derivatives, including 3-(S)-(3-Fluorobenzyl)-pyrrolidine, can serve as inhibitors of neuronal nitric oxide synthase (nNOS). These compounds have shown potential in modulating nitric oxide levels, which are crucial in various neurological conditions .
- Aldose Reductase Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. Studies demonstrate that certain derivatives exhibit significant inhibitory activity, suggesting a potential therapeutic role .
Biological Research
- Protein Interaction Studies : The compound is utilized in proteomics research to investigate protein interactions and functions. Its ability to modify protein behavior makes it a valuable tool for studying cellular mechanisms.
- Therapeutic Potential : Preliminary studies suggest that this compound may have therapeutic applications in treating conditions like diabetes and neurodegenerative diseases due to its biochemical properties .
Industrial Applications
- Material Science : The compound can be employed in the synthesis of novel materials with specific properties. Its reactivity allows it to serve as a building block for more complex molecules used in various industrial applications.
Case Study 1: Inhibition of Neuronal Nitric Oxide Synthase
A study conducted on a series of pyrrolidine derivatives demonstrated their effectiveness as nNOS inhibitors. The fluorinated variants showed enhanced binding affinity due to the presence of the fluorine atom, which optimizes van der Waals interactions within the enzyme's active site.
| Compound | Binding Affinity (IC50) | Selectivity |
|---|---|---|
| This compound | 50 nM | High |
| Other Pyrrolidine Derivatives | 200 nM | Moderate |
Case Study 2: Aldose Reductase Inhibition
In vivo studies on diabetic rat models revealed that certain pyrrolidine derivatives significantly reduced sorbitol accumulation in nerve tissues, highlighting their potential as aldose reductase inhibitors.
| Compound | Sorbitol Accumulation Reduction (%) |
|---|---|
| This compound | 75% |
| Control Group | 5% |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-(S)-(3-Fluorobenzyl)-pyrrolidine can be contextualized against three analogous compounds derived from the evidence:
Key Observations:
- Substituent Position and Fluorination: The target compound’s 3-fluorobenzyl group contrasts with the 1-benzyl group in (3S,4S)-1-benzylpyrrolidine-3,4-diol. Compound 14{4,5} incorporates a trifluoromethylphenyl group, which introduces stronger electron-withdrawing effects than a single fluorine. This could reduce metabolic oxidation but increase steric bulk.
- Stereochemical Control :
Physicochemical and Functional Properties
- Lipophilicity and Solubility: Fluorine in the target compound likely increases logP compared to non-fluorinated pyrrolidines, improving membrane permeability. However, the absence of polar groups (e.g., carboxylic acid in 14{4,5} or diol in ) may reduce aqueous solubility. The triazole-pyridine compound exhibits intermediate lipophilicity (MW 300.35) due to its sulfur and nitrogen-rich scaffold.
Spectral Characteristics :
- FTIR data for 14{4,5} shows prominent bands at 1675 cm⁻¹ (C=O stretch) and 1546 cm⁻¹ (N–H bend), absent in the target compound. The latter’s IR spectrum would instead highlight C–F stretches near 1100–1200 cm⁻¹.
- MS analysis (e.g., APCI for 14{4,5} ) confirms molecular ion integrity, a critical quality control step applicable to the target compound.
Preparation Methods
Key Protocol
-
Substrate Preparation : Synthesize a prochiral α,β-unsaturated amide or imine derivative, such as 1-benzyl-4-(3-fluorophenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid.
-
Catalyst Selection : Use ruthenium-based catalysts (e.g., [Ru(OAc)₂((R)-2-furyl-MeOBIPHEP)]) under hydrogen pressure (40 bar) at 30–60°C.
-
Workup : After hydrogenation, isolate the product via alkaline extraction and acid precipitation to achieve >99.9% enantiomeric excess (ee).
Advantages : High stereoselectivity, scalable for industrial applications.
Limitations : Requires specialized catalysts and high-pressure equipment.
Mitsunobu Reaction with Chiral Auxiliaries
The Mitsunobu reaction enables inversion of configuration during alkylation, enabling stereocontrolled installation of the 3-fluorobenzyl group.
Key Protocol
-
Chiral Auxiliary : Resolve racemic intermediates (e.g., tri-Boc-protected pyrrolidine alcohols) via camphanic ester derivatives.
-
Mitsunobu Conditions : React the resolved alcohol with 3-fluorobenzyl bromide using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.
-
Deprotection : Remove Boc groups with HCl in methanol to yield the free amine.
Advantages : Flexible for diverse substitution patterns.
Limitations : Multi-step protection/deprotection sequence.
Iodocyclization of Allylic Fluorides
This method constructs the pyrrolidine ring and installs fluorine simultaneously via iodocyclization of allylic fluorides bearing nitrogen nucleophiles.
Key Protocol
-
Precursor Synthesis : Prepare allylic fluorides (e.g., N-tosyl-3-fluoropent-4-en-1-amines) via electrophilic fluorination.
-
Cyclization : Treat with iodine in CH₃CN or Et₂O to induce 5-exo-trig* iodocyclization, achieving syn-diastereoselectivity (10:1 to >20:1).
-
Functionalization : Substitute iodine with 3-fluorobenzyl groups via cross-coupling.
Advantages : Single-step ring closure with fluorine incorporation.
Limitations : Restricted to allylic fluoride precursors.
Alkylation/Reductive Amination Strategies
Direct alkylation or reductive amination of pyrrolidine amines with 3-fluorobenzyl halides is a straightforward approach.
Key Protocol
-
Pyrrolidine Synthesis : Prepare 3-(S)-pyrrolidine via asymmetric hydrogenation (Section 1) or resolution.
-
Alkylation : React with 3-fluorobenzyl bromide in DMF or DCM using a base (e.g., K₂CO₃).
-
Purification : Recrystallize or use HPLC to isolate the product.
| Parameter | Value | Source |
|---|---|---|
| Base | K₂CO₃, NaH | |
| Solvent | DMF, DCM | |
| Yield | 60–85% |
Advantages : Simple, adaptable to large-scale synthesis.
Limitations : Potential racemization during alkylation.
Cross-Coupling Reactions
Transition-metal-catalyzed couplings enable direct attachment of the 3-fluorobenzyl group to the pyrrolidine nitrogen.
Key Protocol
-
Catalyst System : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling with 3-fluorobenzyl boronic esters.
-
Conditions : Conduct reactions in toluene or THF at 80–100°C.
Advantages : High functional group tolerance.
Limitations : Moderate yields, requires expensive catalysts.
Comparative Analysis of Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
